Carfilzomib Impureté Connexe ((S)-acide 2-amino-4-oxo-4-phénylbutanoïque chlorhydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

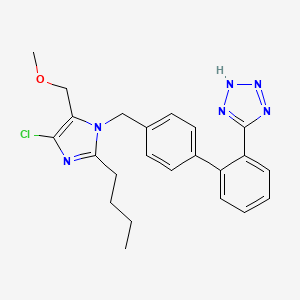

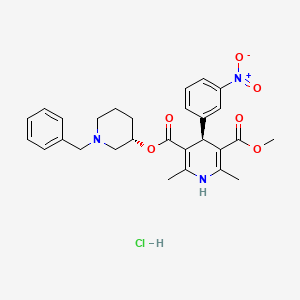

Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . Carfilzomib is an irreversible proteasome inhibitor that binds to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome .

Synthesis Analysis

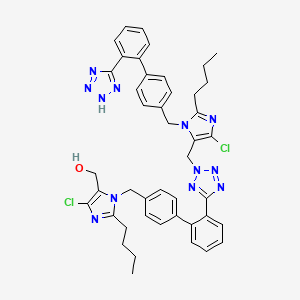

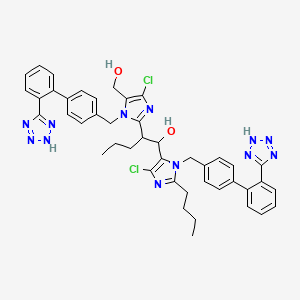

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis . Out of six, four degradation products are reported in literature .Molecular Structure Analysis

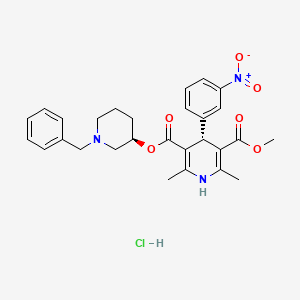

Carfilzomib shares structural similarity with epoxomicin . It is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome 20Si .Chemical Reactions Analysis

The stability studies of the API drug under stress conditions were carried out according to the international conference on harmonization (ICH) guidelines . The degradation products were separated through Preparative HPLC, and identified and characterized by LCMS, HRMS & NMR .Physical and Chemical Properties Analysis

Carfilzomib is a selective, highly potent, second-generation proteasome inhibitor . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin .Applications De Recherche Scientifique

Inhibition du protéasome

Le carfilzomib est un inhibiteur du protéasome de deuxième génération {svg_1}. Les protéasomes jouent un rôle crucial dans la dégradation des protéines intracellulaires et interviennent dans de nombreux événements de survie et de progression cellulaire {svg_2}. Le carfilzomib se lie de manière irréversible au protéasome, ce qui peut conduire à l'induction d'un arrêt du cycle cellulaire et de l'apoptose {svg_3}.

Traitement du cancer

Le carfilzomib a été approuvé par la FDA pour le traitement des patients atteints de myélome multiple récidivant et/ou réfractaire {svg_4}. Il s'est avéré prometteur pour surmonter les principales toxicités et résistances associées au bortézomib, un autre inhibiteur du protéasome {svg_5}.

Études de dégradation

Le carfilzomib est soumis à une dégradation forcée dans diverses conditions, telles que des conditions de stress neutres, acides, basiques, oxydantes, thermiques et photolytiques {svg_6}. Cela entraîne la formation de six produits de dégradation lors de l'hydrolyse en milieu basique {svg_7}.

Développement de médicaments

Les produits de dégradation du carfilzomib peuvent être séparés et identifiés à l'aide de la spectrométrie de masse à haute résolution et de la résonance magnétique nucléaire {svg_8}. Ces informations sont précieuses pour le développement de nouveaux médicaments et pour comprendre la stabilité du carfilzomib {svg_9}.

Traitement d'autres maladies

Outre le myélome multiple, le carfilzomib a également été utilisé dans le traitement de la macroglobulinémie de Waldenström, des lymphomes non hodgkiniens de bas grade et de l'amylose primaire {svg_10}.

Recherche biochimique

Le carfilzomib est une tétrapeptide époxycétone synthétique et un analogue de l'époxomicine {svg_11}. Il est utilisé en recherche biochimique pour étudier la voie de l'ubiquitine-protéasome {svg_12}.

Mécanisme D'action

Target of Action

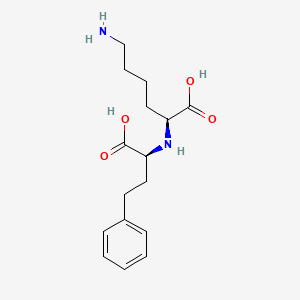

The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

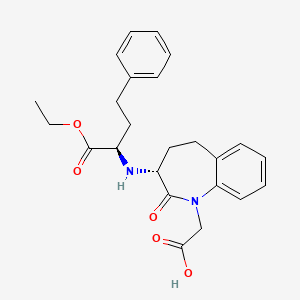

Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .

Biochemical Pathways

The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Result of Action

The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .

Action Environment

The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .

Safety and Hazards

Orientations Futures

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It has been newly accepted and approved by the FDA in 2012 for treatment of relapsed and refractory multiple myeloma . In July 2015, the FDA approved another expanded indication for Carfilzomib in combination with lenalidomide and dexamethasone for the treatment of patients with relapsed and refractory multiple myeloma who have received one to three prior lines of therapy that included a proteasome inhibitor and an immunomodulatory agent .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Benzaldehyde", "Sodium cyanide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and benzaldehyde in the presence of sodium hydroxide and ethanol to form α-phenylcinnamic acid.", "Step 2: Conversion of α-phenylcinnamic acid to α-phenyl-β-hydroxycinnamic acid via catalytic hydrogenation using palladium on carbon as the catalyst.", "Step 3: Conversion of α-phenyl-β-hydroxycinnamic acid to α-phenyl-β-chlorocinnamic acid via reaction with thionyl chloride.", "Step 4: Conversion of α-phenyl-β-chlorocinnamic acid to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride via reaction with sodium cyanide, followed by hydrolysis with hydrochloric acid and then with sodium hydroxide.", "Step 5: Purification of the resulting compound using recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] } | |

Numéro CAS |

168154-76-5 |

Formule moléculaire |

C10H11NO3 . HCl |

Poids moléculaire |

193.20 36.46 |

melting_point |

207-209 °C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.